Cas no 173459-53-5 (tert-Butyl 7-amino-1H-indazole-1-carboxylate)
tert-Butyl 7-amino-1H-indazole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 7-amino-1H-indazole-1-carboxylate
- 1-Boc-7-Amino-1H-indazole
- 1H-INDAZOLE-1-CARBOXYLIC ACID, 3-IODO-5-(PHENYLMETHOXY)-, 1,1-DIMETHYLETHYL ESTER
- tert-butyl 7-aminoindazole-1-carboxylate
- 1H-Indazole-1-carboxylic acid, 7-aMino-, 1,1-diMethylethyl ester
- 1-BOC-7-AMINOINDAZOLE
- 1-BOC-1H-INDAZOL-7-AMINE
- SCHEMBL8708836
- CS-0048146
- AKOS016004639
- PB28454
- YGA45953
- HNOIGXWKRHPKMS-UHFFFAOYSA-N
- 7-Amino-1H-indazole-1-carboxylic acid tert-butyl ester
- 173459-53-5
- P11497
- tert-Butyl7-amino-1H-indazole-1-carboxylate
- 1-Boc-7-aminoindazole, AldrichCPR
- DTXSID30597736
- MFCD12827768
- AS-50929
- 7-Amino-1-tert-butoxycarbonyl-indazole
-
- MDL: MFCD12827768
- Inchi: 1S/C12H15N3O2/c1-12(2,3)17-11(16)15-10-8(7-14-15)5-4-6-9(10)13/h4-7H,13H2,1-3H3
- InChI Key: HNOIGXWKRHPKMS-UHFFFAOYSA-N
- SMILES: O(C(N1C2C(=CC=CC=2C=N1)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 233.11655
- Monoisotopic Mass: 233.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 301
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 70.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 395.3±34.0 °C at 760 mmHg
- Flash Point: 192.8±25.7 °C
- PSA: 70.14
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
tert-Butyl 7-amino-1H-indazole-1-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 7-amino-1H-indazole-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107343-1g |
tert-butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 97% | 1g |
$275 | 2021-08-06 | |
| Chemenu | CM107343-5g |
tert-butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 97% | 5g |
$825 | 2021-08-06 | |
| Chemenu | CM107343-10g |
tert-butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 97% | 10g |
$1375 | 2021-08-06 | |
| Alichem | A269001310-1g |
tert-Butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 95% | 1g |
$367.50 | 2022-04-02 | |
| ChemScence | CS-0048146-100mg |
tert-Butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 100mg |
$113.0 | 2022-04-27 | ||
| ChemScence | CS-0048146-250mg |
tert-Butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 250mg |
$188.0 | 2022-04-27 | ||
| ChemScence | CS-0048146-1g |
tert-Butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 1g |
$375.0 | 2022-04-27 | ||
| ChemScence | CS-0048146-5g |
tert-Butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 5g |
$1125.0 | 2022-04-27 | ||
| Chemenu | CM107343-250mg |
tert-butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 97% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM107343-1g |
tert-butyl 7-amino-1H-indazole-1-carboxylate |
173459-53-5 | 97% | 1g |
$*** | 2023-03-30 |
tert-Butyl 7-amino-1H-indazole-1-carboxylate Suppliers
tert-Butyl 7-amino-1H-indazole-1-carboxylate Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on tert-Butyl 7-amino-1H-indazole-1-carboxylate
tert-Butyl 7-amino-1H-indazole-1-carboxylate: A Comprehensive Overview
tert-Butyl 7-amino-1H-indazole-1-carboxylate, with the CAS number 173459-53-5, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as tert-butyl indazole carboxylate, belongs to the class of indazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug discovery.
The structure of tert-butyl 7-amino-1H-indazole-1-carboxylate comprises an indazole ring system, a bicyclic structure consisting of a benzene ring fused with a pyrazole ring. The indazole moiety is further substituted with an amino group at the 7-position and a tert-butyl ester group at the 1-position. This unique combination of functional groups makes the compound highly versatile in terms of reactivity and bioavailability.
Recent studies have highlighted the potential of tert-butyl indazole carboxylate as a precursor for synthesizing bioactive molecules. For instance, researchers have explored its role in the development of anti-inflammatory agents, where the amino group at position 7 plays a critical role in modulating the compound's pharmacokinetic properties. Additionally, the tert-butyl ester group enhances solubility, making it an ideal candidate for drug delivery systems.
In terms of synthesis, tert-butyl 7-amino-1H-indazole-1-carboxylate can be prepared via a variety of methods, including nucleophilic aromatic substitution and coupling reactions. One notable approach involves the reaction of indazolone derivatives with tert-butyl chloroformate under specific conditions to introduce the ester group. This method has been optimized to achieve high yields and purity, ensuring its suitability for large-scale production.
The application of tert-butyl indazole carboxylate extends beyond pharmaceuticals. Recent advancements in materials science have demonstrated its potential as a building block for constructing advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The amino group serves as a coordinating site, enabling the formation of robust networks with tailored properties for gas storage and catalysis.
In conclusion, tert-butyl 7-amino-1H-indazole-1-carboxylate stands out as a multifaceted compound with promising applications across various disciplines. Its structural features, combined with recent research findings, underscore its importance in modern chemical research. As ongoing studies continue to uncover new functionalities and uses for this compound, it is poised to play an increasingly significant role in both academic and industrial settings.
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